3-amino-4-(benzylamino)benzoic Acid
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Overview
Description
3-amino-4-(benzylamino)benzoic Acid is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Building Block for Pseudopeptide Synthesis
3-Amino-4-(benzylamino)benzoic acid, also referred to as 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), serves as a promising building block in the synthesis of peptidomimetics. It can be efficiently synthesized from 4-aminobenzoic acid and has diverse functionalities useful in combinatorial chemistry. The distinct functionalities of AmAbz are advantageous in the selective protection of amino groups and peptide bond formation, making it valuable in the synthesis of branched pseudopeptides and AmAbz-containing peptides (Pascal, Sola, Labéguère, & Jouin, 2000).
2. Labeling and Tracking in Biological Media
Another application is in labeling and tracking within biological systems. For instance, tetrazine-containing amino acids, derived from 3-(p-benzylamino)-1,2,4,5-tetrazine, demonstrate excellent stability in biological media and have potential uses in cancer cell labeling. Their stability and compatibility with biological systems make them suitable for applications like peptide modification and live cell labeling (Ni et al., 2015).
3. Role in Microbial Biosynthesis
In microbial biosynthesis, 3-amino-benzoic acid (3AB), closely related to this compound, is an important building block for a range of compounds, including natural products with various biological activities. Co-culture engineering in Escherichia coli, for example, has been used to improve the production of 3AB, demonstrating the compound's significance in metabolic engineering and biosynthesis (Zhang & Stephanopoulos, 2016).
4. Polymer Synthesis and Modification
The compound also finds use in the field of polymer synthesis and modification. For example, studies have focused on the polymerization characteristics of derivatives like (octylamino)benzoic acid, showing its utility in creating polymers with specific molecular weight distributions and properties (Yokoyama et al., 2005).
5. Photophysical Properties and Crystal Structures
The compound is also significant in understanding photophysical properties and crystal structures. For instance, studies on heteroleptic Hg(II) complexes with 3-amino benzoic acid derivatives have shed light on their crystal structures and photophysical properties, contributing to the field of inorganic chemistry and materials science (Mobin et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
3-amino-4-(benzylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-12-8-11(14(17)18)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSBQZWOISSWQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354063 |
Source
|
Record name | 3-amino-4-(benzylamino)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66315-38-6 |
Source
|
Record name | 3-amino-4-(benzylamino)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.